molecular formula C13H12ClN5 B7811508 N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B7811508
M. Wt: 273.72 g/mol
InChI Key: ZYRSGFDHIHWGTC-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (NSC7867) is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a 2-chlorobenzyl substituent at the N4-position and a methyl group at the N1-position. Its molecular structure enables hydrophobic interactions with the protease’s binding pocket, as demonstrated by molecular docking and molecular dynamics (MD) simulations .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-19-13-10(7-18-19)12(16-8-17-13)15-6-9-4-2-3-5-11(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRSGFDHIHWGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1-methylpyrazole

The pyrazolo[3,4-d]pyrimidine core is synthesized by reacting 5-amino-1-methylpyrazole with trichloroacetonitrile under acidic conditions. This method, adapted from pyrazine carboxamide syntheses, proceeds via intermediate imine formation, followed by cyclization:

5-Amino-1-methylpyrazole+Cl3CCNHCl, EtOH1-Methylpyrazolo[3,4-d]pyrimidin-4-amine\text{5-Amino-1-methylpyrazole} + \text{Cl}_3\text{CCN} \xrightarrow{\text{HCl, EtOH}} \text{1-Methylpyrazolo[3,4-d]pyrimidin-4-amine}

Yields range from 60–75%, with purification via recrystallization from ethanol/water.

Alternative Annulation Strategies

Thermal annulation of 3-cyano-1-methylpyrazole with guanidine derivatives at 120°C in DMF forms the pyrimidine ring. This method avoids harsh acids but requires longer reaction times (24–48 h).

N-Alkylation at Position 4

Acid-Catalyzed Alkylation with 2-Chlorobenzyl Trichloroacetimidate

Adapting methodologies for pyrazole N-alkylation, the 4-amine intermediate is treated with 2-chlorobenzyl trichloroacetimidate in 1,2-dichloroethane (DCE) using camphorsulfonic acid (CSA) as a catalyst:

1-Methylpyrazolo[3,4-d]pyrimidin-4-amine+2-Cl-C6H4CH2OCCCl3CSA, DCE, 80°CTarget Compound\text{1-Methylpyrazolo[3,4-d]pyrimidin-4-amine} + \text{2-Cl-C}6\text{H}4\text{CH}2\text{OCCCl}3 \xrightarrow{\text{CSA, DCE, 80°C}} \text{Target Compound}

Optimization Data :

CatalystSolventTemp (°C)Time (h)Yield (%)
CSA (20 mol%)DCE80477
TMSOTf (20 mol%)DCE802461

CSA outperforms Lewis acids due to enhanced protonation of the imidate, generating a stabilized carbocation. Polar aprotic solvents like DMF reduce yields (<50%) due to competing side reactions.

Mitsunobu Reaction for Alkylation

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the 4-amine with 2-chlorobenzyl alcohol:

1-Methylpyrazolo[3,4-d]pyrimidin-4-amine+2-Cl-C6H4CH2OHDEAD, PPh3,THFTarget Compound\text{1-Methylpyrazolo[3,4-d]pyrimidin-4-amine} + \text{2-Cl-C}6\text{H}4\text{CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3, \text{THF}} \text{Target Compound}

Yields reach 65–70%, but stoichiometric phosphine byproducts complicate purification.

Regioselectivity and Byproduct Management

Unsymmetrical pyrazolo[3,4-d]pyrimidines may form regioisomers during alkylation. Steric hindrance from the 1-methyl group directs the 2-chlorobenzyl group to the less hindered position. Chromatographic separation (hexane/ethyl acetate, 3:1) isolates the desired isomer with >95% purity.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent describes a telescoped process where cyclization and alkylation are performed in sequence using microreactors. Key parameters:

  • Residence time: 20 min (cyclization), 30 min (alkylation)

  • Throughput: 1.2 kg/day

  • Purity: 99.5% (HPLC)

Solvent Recycling

Toluene and DCE are recovered via distillation (80% efficiency), reducing production costs by 30%.

Analytical Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 8.45 (s, 1H, pyrimidine-H)

  • δ 7.38–7.25 (m, 4H, Ar-H)

  • δ 4.65 (s, 2H, CH2)

  • δ 3.95 (s, 3H, N-CH3)

HPLC :

  • Column: C18, 5 μm

  • Mobile phase: MeCN/H2O (70:30)

  • Retention time: 6.8 min

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of N-[(2-methoxyphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Research:
    • N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential anticancer properties. Studies have shown that it may inhibit specific pathways involved in tumor growth and proliferation, making it a candidate for further development in cancer therapeutics.
  • Antiviral Activity:
    • Preliminary research indicates that this compound exhibits antiviral activity against certain viral strains. Its mechanism of action appears to involve the inhibition of viral replication, which could be beneficial in developing antiviral drugs.
  • Neurological Disorders:
    • The compound is being studied for its effects on neurological disorders, particularly in modulating neurotransmitter systems. Initial findings suggest it may have neuroprotective effects, which warrant further investigation in the context of diseases like Alzheimer's and Parkinson's.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antiviral Properties

In another investigation, researchers assessed the antiviral efficacy of the compound against influenza virus strains. The study demonstrated that treatment with this compound resulted in decreased viral load in infected cell cultures.

Case Study 3: Neuroprotective Effects

A recent animal model study explored the neuroprotective properties of this compound. Results indicated that administration led to improved cognitive function and reduced neuroinflammation, highlighting its potential application in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the active site of the enzyme, the compound prevents the phosphorylation of downstream signaling proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Findings :

  • NSC7867 showed moderate binding affinity (-8.55 kcal/mol), slightly lower than N-benzyl analogue NSC1451 (-8.62 kcal/mol) .
  • The 2-chlorophenyl group in NSC7867 enhances hydrophobic interactions with Mpro’s S2 subsite, while the nitro group in NSC162,596 may introduce steric hindrance, reducing affinity .
  • MD simulations revealed that NSC7867 maintains stable RMSD (<2.5 Å) over 50 ns, indicating robust binding .

Kinase Inhibitors with Pyrazolo[3,4-d]pyrimidin-4-amine Core

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are also prominent kinase inhibitors. Notable examples include:

Src Kinase Inhibitors

  • Compound 2d : N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • Activity : IC50 < 100 nM against Src kinase .
    • Structural Advantage : The isopropylthio group at C6 improves solubility and kinase selectivity.

mTOR/PI3K Dual Inhibitors

  • OSI-027 (R39): 4-(1-(2-acryloyloctahydrocyclopenta[c]pyrrol-5-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(pyridin-2-yl)benzamide Activity: IC50 = 22 nM (mTORC1), 65 nM (mTORC2) . Comparison: Unlike NSC7867, OSI-027 features a bulky bicyclic substituent at N1, enabling dual mTOR/PI3K inhibition.

Impact of Substituent Modifications

N4 Substituents

  • N-[(4-Chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS: 5441-46-3):
    • The 4-chlorophenyl isomer of NSC7867 showed reduced Mpro affinity compared to the 2-chloro analogue, highlighting the importance of halogen positioning for target engagement .

C6 Modifications

  • 6-Chloro Derivatives :
    • 6-Chloro substitution (e.g., NSC162,596) enhances π-stacking with aromatic residues in kinase ATP-binding pockets but may reduce solubility .

Biological Activity

N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C12H10ClN5
  • Molecular Weight: 273.72 g/mol
  • CAS Number: 5334-68-9
  • NSC Number: 21102

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often exhibit:

  • Antimicrobial Activity : Compounds have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, derivatives have been evaluated for their ability to inhibit the growth of Staphylococcus aureus and other clinically relevant pathogens .
  • Anticancer Potential : Some studies highlight the cytotoxic effects of related pyrazolo derivatives on cancer cell lines. The structure of this compound suggests it may inhibit specific kinases involved in cancer cell proliferation .
  • Enzymatic Inhibition : The compound may also act as an inhibitor for certain enzymes, contributing to its therapeutic potential in various diseases, including cancer and bacterial infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AnticancerVarious cancer cell linesCytotoxicity observed
Enzyme InhibitionKinasesPotential inhibition

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazolo derivatives showed that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that modifications in the pyrazolo structure can enhance antimicrobial properties significantly .
  • Cytotoxicity in Cancer Models : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways. The presence of the pyrazolo ring is crucial for its interaction with cellular targets that regulate apoptosis .
  • Structure-Activity Relationship (SAR) : Research indicates that substituents on the phenyl group significantly affect the biological activity of pyrazolo derivatives. For instance, chlorination at specific positions enhances both antimicrobial and anticancer activities, highlighting the importance of chemical modifications in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine and its analogs?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrazolo[3,4-d]pyrimidin-4-amine intermediates with 2-chlorobenzyl halides in dry acetonitrile or dichloromethane under reflux conditions. Purification typically involves solvent evaporation, recrystallization (e.g., from acetonitrile), and characterization via IR and ¹H NMR to confirm substitutions . Variations in substituents (e.g., methylthio or morpholinoethylthio groups) require tailored reagents, such as alkyl/aryl isocyanates or substituted benzoyl chlorides .

Q. How is structural characterization of this compound performed in academic research?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To confirm hydrogen environments and carbon frameworks (e.g., aromatic protons at δ 7.3–8.3 ppm, methyl groups at δ 2.4 ppm) .
  • IR spectroscopy : Identify functional groups like NH stretches (~3150–3350 cm⁻¹) or thiourea C=S bonds (~1250 cm⁻¹) .
  • Elemental analysis : Validate purity and stoichiometry (e.g., C 55.82%, H 3.98% for Cl-substituted derivatives) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., Src kinase or Plasmodium falciparum CDPK4 inhibition) using recombinant proteins. Measure IC₅₀ values via ATPase activity or fluorescence polarization . For antiviral studies, combine molecular docking against SARS-CoV-2 Mpro (PDB: 6LU7) with in vitro viral replication assays (e.g., plaque reduction neutralization) .

Advanced Research Questions

Q. How can machine learning (ML) and molecular dynamics (MD) simulations optimize its binding affinity predictions?

  • Methodological Answer : Train ML models (e.g., XGBoost) on datasets of known Mpro inhibitors to predict binding free energies. Validate with MD simulations (50–100 ns) to assess stability of ligand-protein interactions (e.g., hydrophobic contacts with Mpro residues His41/Met49). Address discrepancies between ML-predicted and experimental ΔG values by refining force fields or incorporating solvent effects .

Q. What strategies resolve contradictions in activity data between synthetic analogs?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents:

  • Replace the 2-chlorobenzyl group with 4-chlorophenyl or furan-2-ylmethyl to assess steric/electronic effects .
  • Modify the pyrazolo[3,4-d]pyrimidine core with methylthio or isopropylthio groups to enhance hydrophobic interactions .
  • Use free-energy perturbation (FEP) calculations to quantify the impact of substitutions on binding .

Q. How can the compound be modified to improve CNS penetration for neurological targets?

  • Methodological Answer : Introduce CNS-penetrant motifs via:

  • Piperidine/pyrrolidine methylation : Reduces polarity (e.g., 1-((1-methylpiperidin-4-yl)methyl) derivatives) .
  • Oxetane or tetrahydrofuran rings : Lower topological polar surface area (TPSA < 60 Ų) .
  • Validate blood-brain barrier (BBB) permeability using in vitro PAMPA-BBB assays or in vivo rodent pharmacokinetic studies .

Q. What experimental and computational methods validate proteolysis-targeting chimera (PROTAC) designs incorporating this compound?

  • Methodological Answer : For PROTACs targeting BTK or similar kinases:

  • Linker optimization : Use PEG or alkyl chains to connect the pyrazolo[3,4-d]pyrimidine warhead to E3 ligase ligands (e.g., pomalidomide).
  • Cellular degradation assays : Measure target protein levels via Western blot in HEK293 or Jurkat cells .
  • Coarse-grained MD : Simulate ternary complex formation (target-PROTAC-E3 ligase) to optimize linker length and flexibility .

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